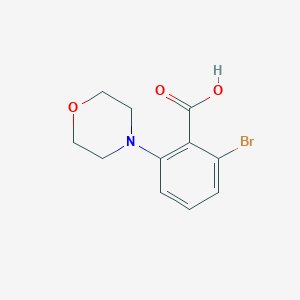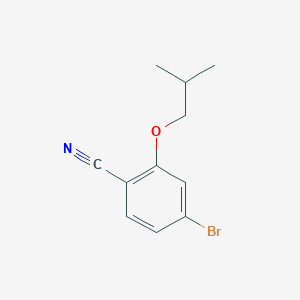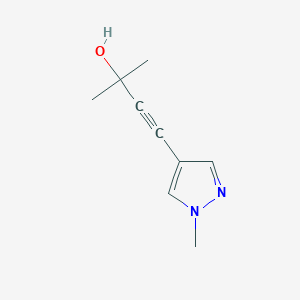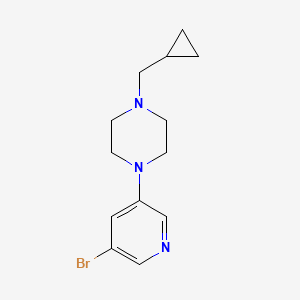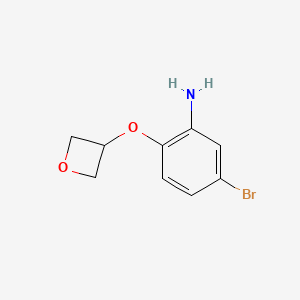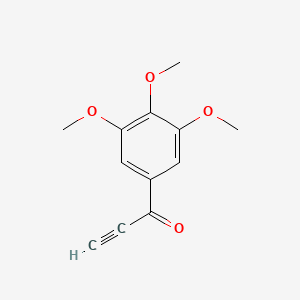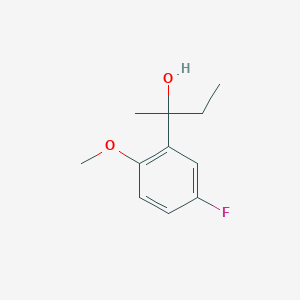![molecular formula C9H9F3O2 B7979076 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B7979076.png)
1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2-ethanediol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- can be achieved through several methods. One effective approach involves the asymmetric reduction of 3’-(trifluoromethyl)acetophenone using recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. This method yields the desired product with high enantiomeric excess (ee > 99.9%) under optimized conditions, including the addition of 0.6% Tween-20 and choline chloride: lysine (ChCl:Lys) in the reaction medium .
Industrial Production Methods: Industrial production of this compound may involve the use of Grignard reagents, where the Grignard reagent is gradually added to a solution of ketene in an aromatic hydrocarbon in the presence of transition metal ligands and organic aliphatic acid at low temperatures under a nitrogen atmosphere .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Fluoxetine: A well-known antidepressant with a trifluoromethyl group, which enhances its pharmacological activity.
Celecoxib: An anti-inflammatory drug that also contains a trifluoromethyl group, contributing to its efficacy.
Uniqueness: 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,13-14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWRMXBMNLCIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
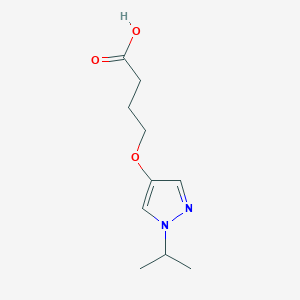
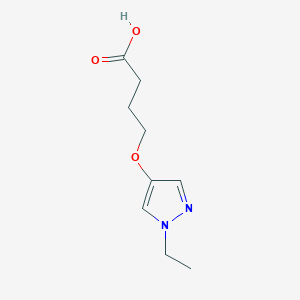
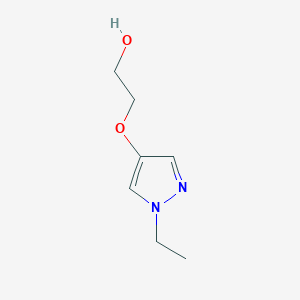
![3-{[(1-Ethyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B7979007.png)
![4-[(3-Bromo-4-fluorophenyl)methoxy]-1-ethyl-1H-pyrazole](/img/structure/B7979014.png)
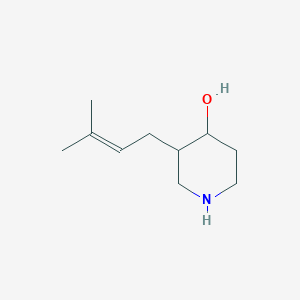
![tert-butyl N-[2-(3-bromo-2-cyanoanilino)ethyl]carbamate](/img/structure/B7979048.png)
